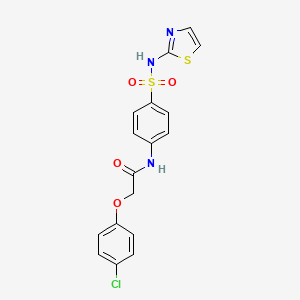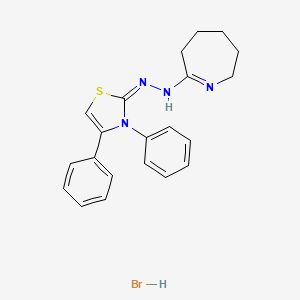![molecular formula C38H70N4O2 B11995424 3-Dodecyl-1-[2-(3-{2-[(dodecylcarbamoyl)amino]propan-2-yl}phenyl)propan-2-yl]urea](/img/structure/B11995424.png)
3-Dodecyl-1-[2-(3-{2-[(dodecylcarbamoyl)amino]propan-2-yl}phenyl)propan-2-yl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-DODECYL-3-(1-(3-(1-(3-DODECYL-UREIDO)-1-ME-ETHYL)-PHENYL)-1-METHYL-ETHYL)-UREA is a synthetic organic compound It is characterized by its complex structure, which includes multiple urea groups and long alkyl chains
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-DODECYL-3-(1-(3-(1-(3-DODECYL-UREIDO)-1-ME-ETHYL)-PHENYL)-1-METHYL-ETHYL)-UREA typically involves multiple steps:
Formation of the Urea Groups: This can be achieved by reacting isocyanates with amines under controlled conditions.
Attachment of Alkyl Chains: Long alkyl chains can be introduced through alkylation reactions, often using alkyl halides in the presence of a base.
Coupling Reactions: The final structure is assembled through coupling reactions, which may involve catalysts and specific reaction conditions to ensure the correct formation of bonds.
Industrial Production Methods
Industrial production of such compounds often involves:
Batch Processes: Where reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Processes: For large-scale production, continuous flow reactors may be used to maintain a steady production rate.
Analyse Chemischer Reaktionen
Types of Reactions
1-DODECYL-3-(1-(3-(1-(3-DODECYL-UREIDO)-1-ME-ETHYL)-PHENYL)-1-METHYL-ETHYL)-UREA can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halides or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield alcohols or ketones, while reduction might yield alkanes or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For studying interactions with biological molecules or as a potential therapeutic agent.
Industry: Use in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism by which 1-DODECYL-3-(1-(3-(1-(3-DODECYL-UREIDO)-1-ME-ETHYL)-PHENYL)-1-METHYL-ETHYL)-UREA exerts its effects can involve:
Molecular Targets: Such as enzymes, receptors, or other proteins.
Pathways Involved: The compound may interact with specific biochemical pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-DODECYL-3-(1-(3-(1-(3-DODECYL-UREIDO)-1-ME-ETHYL)-PHENYL)-1-METHYL-ETHYL)-UREA: can be compared with other urea derivatives or compounds with long alkyl chains.
Uniqueness
- The unique structure of 1-DODECYL-3-(1-(3-(1-(3-DODECYL-UREIDO)-1-ME-ETHYL)-PHENYL)-1-METHYL-ETHYL)-UREA, with its multiple urea groups and long alkyl chains, may confer specific properties that are not present in similar compounds.
Eigenschaften
Molekularformel |
C38H70N4O2 |
|---|---|
Molekulargewicht |
615.0 g/mol |
IUPAC-Name |
1-dodecyl-3-[2-[3-[2-(dodecylcarbamoylamino)propan-2-yl]phenyl]propan-2-yl]urea |
InChI |
InChI=1S/C38H70N4O2/c1-7-9-11-13-15-17-19-21-23-25-30-39-35(43)41-37(3,4)33-28-27-29-34(32-33)38(5,6)42-36(44)40-31-26-24-22-20-18-16-14-12-10-8-2/h27-29,32H,7-26,30-31H2,1-6H3,(H2,39,41,43)(H2,40,42,44) |
InChI-Schlüssel |
XNVJFJGABOAKAE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCNC(=O)NC(C)(C)C1=CC(=CC=C1)C(C)(C)NC(=O)NCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11995342.png)


![N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]anilino}carbothioyl)amino]ethyl}hexanamide](/img/structure/B11995357.png)
![2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11995358.png)
![8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-octylpurine-2,6-dione](/img/structure/B11995366.png)
![2-(1-Naphthyl)-N-[2,2,2-trichloro-1-({[(4-chlorophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B11995370.png)

![7-(2-Hydroxy-3-phenoxypropyl)-8-{(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11995377.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(1E)-1-(biphenyl-4-yl)ethylidene]acetohydrazide](/img/structure/B11995384.png)

![3-chloro-N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11995392.png)
![Ethyl (2E)-5-(3,4-dimethoxyphenyl)-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11995416.png)
![(2Z)-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-4,4,4-trifluoro-1-phenylbutane-1,3-dione](/img/structure/B11995418.png)
